

Technical Support Center: B220 Antibody Staining in Flow Cytometry

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Compound of Interest

Compound Name: B 220

Cat. No.: B054107

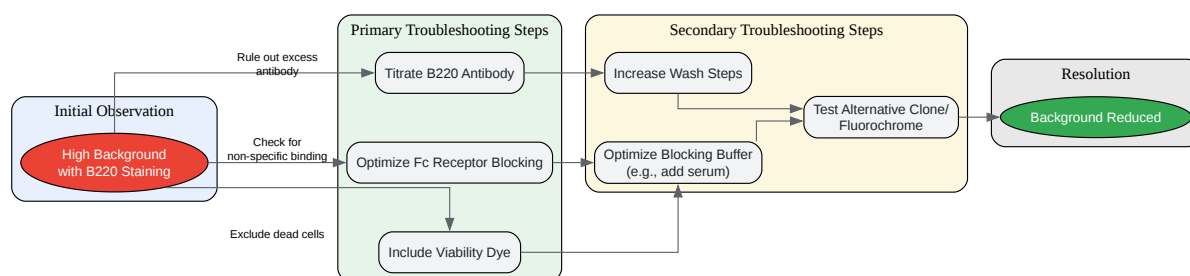
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding high background staining with the B220 (CD45R) antibody in flow cytometry experiments.

Troubleshooting Guide: High Background Staining with B220

High background staining can obscure the distinction between positive and negative populations, leading to inaccurate data interpretation. The following guide provides a systematic approach to identify and resolve common causes of high background when using the B220 antibody.

Diagram: Troubleshooting Workflow for High B220 Background



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Caption: Troubleshooting workflow for high B220 background staining.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining with the B220 antibody?

A1: High background staining with B220 can arise from several factors:

- Non-specific binding: The Fc portion of the B220 antibody can bind to Fc receptors on various immune cells, leading to false positive signals.[\[1\]](#)[\[2\]](#)
- Inadequate antibody titration: Using too high a concentration of the antibody can lead to non-specific binding to low-affinity sites.[\[3\]](#)[\[4\]](#)
- Dead cells: Dead cells are known to non-specifically bind antibodies, contributing significantly to background noise.
- Suboptimal blocking: Inadequate blocking of non-specific binding sites on cells can result in increased background.[\[2\]](#)[\[3\]](#)

- Antibody aggregates: Aggregates in the antibody solution can lead to clumps of fluorescent signal.[5]

Q2: Why is Fc receptor blocking crucial for B220 staining?

A2: The B220 antibody, like other antibodies, has an Fc region that can be recognized by Fc receptors present on the surface of various hematopoietic cells, including B cells, monocytes, and macrophages.[1][6] This interaction is not dependent on the specific recognition of the B220 antigen and results in non-specific staining. Pre-incubating cells with an Fc blocking reagent, such as an anti-CD16/CD32 antibody, will saturate these Fc receptors and prevent the B220 antibody from binding non-specifically.[1][6]

Q3: How do I properly titrate my B220 antibody?

A3: Antibody titration is the process of determining the optimal antibody concentration that provides the best separation between positive and negative populations with the lowest background.[4][7] A typical titration involves staining a consistent number of cells with a serial dilution of the antibody.[4] The optimal concentration is the one that gives the highest stain index (a measure of the separation between positive and negative populations) before the background signal in the negative population starts to increase significantly. For a detailed procedure, refer to the "Experimental Protocols" section below.

Q4: Can the choice of B220 clone or fluorochrome affect background staining?

A4: Yes, the specific clone and fluorochrome of the B220 antibody can influence staining quality. Different antibody clones may have varying affinities and specificities. For instance, the RA3-6B2 clone is widely used and recognizes an epitope on the extracellular domain of CD45.[8][9] Tandem dyes, while bright, can sometimes contribute to non-specific staining or show increased background if not handled properly (e.g., protected from light).[10] If you consistently experience high background with one clone or fluorochrome, testing an alternative may be beneficial.

Q5: What is the expression pattern of B220, and could this contribute to perceived high background?

A5: B220 (CD45R) is an isoform of the CD45 protein and is predominantly expressed on B lymphocytes at all stages of development, from pro-B cells to mature B cells.[8][11] However, it

is important to note that B220 is also expressed on other cell types, including plasmacytoid dendritic cells and subsets of NK cells and activated T cells.[8][9] This broad expression pattern could be misinterpreted as high background if the user is not expecting to see staining on these non-B cell populations. It is always recommended to use a multi-color panel with other lineage markers to accurately identify the cell populations of interest.

Experimental Protocols

Protocol 1: B220 Antibody Titration

This protocol outlines the steps to determine the optimal concentration of a B220 antibody for flow cytometry.

Materials:

- Single-cell suspension of interest (e.g., mouse splenocytes)
- B220 antibody of unknown optimal concentration
- Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)
- 96-well U-bottom plate or microcentrifuge tubes
- Flow cytometer

Procedure:

- **Prepare Serial Dilutions:** Prepare a series of 2-fold serial dilutions of the B220 antibody in flow cytometry staining buffer. A typical starting concentration is the manufacturer's recommendation, with 6-8 dilution points.
- **Cell Preparation:** Aliquot a consistent number of cells (e.g., $0.5-1 \times 10^6$ cells) into each well of a 96-well plate or into separate tubes.
- **Fc Receptor Blocking (Recommended):** Pre-incubate the cells with an Fc blocking antibody (e.g., anti-CD16/CD32) for 10-15 minutes at 4°C.

- **Staining:** Add an equal volume of each antibody dilution to the corresponding cells. Include an unstained control (cells with no antibody) and a fluorescence minus one (FMO) control if applicable.
- **Incubation:** Incubate for 20-30 minutes at 4°C, protected from light.
- **Washing:** Wash the cells 1-2 times with 200 µL (for plates) or 1-2 mL (for tubes) of flow cytometry staining buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- **Resuspension:** Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
- **Data Acquisition and Analysis:** Acquire data on a flow cytometer. For each antibody concentration, determine the stain index of the B220 positive population. The optimal concentration is the one that yields the highest stain index.

Data Presentation: Example Titration Data

Antibody Dilution	Antibody Concentration (µg/mL)	MFI of B220+ Population	MFI of B220- Population	Stain Index
1:100	1.0	5000	200	34.0
1:200	0.5	4800	150	38.9
1:400	0.25	4500	100	44.0
1:800	0.125	3800	80	46.5
1:1600	0.0625	2500	70	34.7
1:3200	0.03125	1500	65	22.1

Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)

Protocol 2: Staining with Fc Receptor Blocking

This protocol provides a standard method for cell surface staining with B220, incorporating an Fc receptor blocking step to minimize non-specific binding.

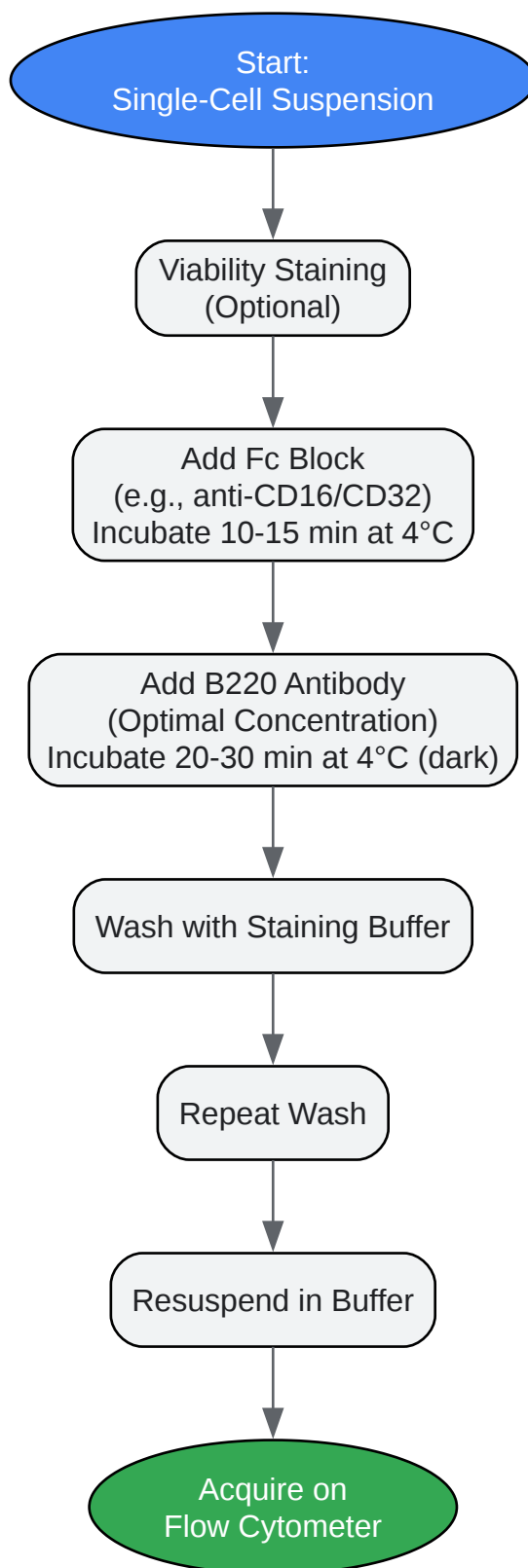
Materials:

- Single-cell suspension
- Fc Block reagent (e.g., anti-mouse CD16/CD32)
- B220 antibody (at optimal concentration)
- Viability dye (optional but recommended)
- Flow cytometry staining buffer

Procedure:

- Cell Preparation: Start with a single-cell suspension and ensure cell viability is >90%.
- Viability Staining (Optional): If using a viability dye, stain the cells according to the manufacturer's protocol.
- Fc Receptor Blocking: Add the Fc Block reagent to the cell suspension and incubate for 10-15 minutes at 4°C.[\[2\]](#)
- Antibody Staining: Without washing, add the optimally titrated B220 antibody to the cells.
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with flow cytometry staining buffer.
- Resuspension: Resuspend the final cell pellet in an appropriate volume of buffer for analysis.
- Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.

Diagram: B220 Staining Protocol with Fc Blocking



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Caption: Standard workflow for B220 staining incorporating Fc blocking.

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